molecular formula C23H19N5O2S2 B11369624 N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide

Cat. No.: B11369624
M. Wt: 461.6 g/mol
InChI Key: VOTKGMMHBLWZBO-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a pyrimidine moiety, which is a nitrogen-containing heterocycle. The presence of cyano groups and other functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Pyrimidine Moiety: This step involves the formation of the pyrimidine ring through condensation reactions with appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalysts to enhance reaction rates, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include targeting specific biological pathways or diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide is unique due to its combination of a benzothiophene core and a pyrimidine moiety, along with the presence of cyano groups. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C23H19N5O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C23H19N5O2S2/c1-13-6-8-14(9-7-13)20-17(11-25)21(30)28-23(27-20)31-12-19(29)26-22-16(10-24)15-4-2-3-5-18(15)32-22/h6-9H,2-5,12H2,1H3,(H,26,29)(H,27,28,30)

InChI Key

VOTKGMMHBLWZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N

Origin of Product

United States

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